Reglone

Description

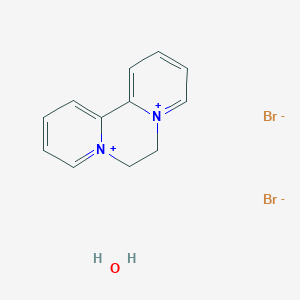

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Diquat was not significantly more potent than paraquat. Both produced dose- and time-dependent inhibition of DNA synthesis. /Diquat/ Diquat ruptured mitochondria of type A of type II alveolar cells, which became necrotic. /Diquat/ ...Diquat, a potent redox cycler that generates reactive oxygen species, has been used to study oxidative stress ... . Diquat reduces cell growth in /human/ neuroblastoma /SH-SY5Y/ cells and induces an adaptive antioxidant response, which are concn dependent and occur at sublethal concns. At higher concns, diquat alters mitochondrial function and becomes increasingly toxic. ...The age-associated enhancement of diquat toxicity /in Fischer 344 rats/ could be due to an increased availability of iron for reaction with diquat-generated hydrogen peroxide and for stimulation of lipid and protein oxidation. For more Mechanism of Action (Complete) data for DIQUAT DIBROMIDE (6 total), please visit the HSDB record page. |

|---|---|

CAS No. |

85-00-7 |

Molecular Formula |

C12H12BrN2+ |

Molecular Weight |

264.14 g/mol |

IUPAC Name |

7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene bromide |

InChI |

InChI=1S/C12H12N2.BrH/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;/h1-8H,9-10H2;1H/q+2;/p-1 |

InChI Key |

JXEXEPZXXFNEHA-UHFFFAOYSA-M |

Canonical SMILES |

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.[Br-] |

boiling_point |

Decomposes |

Color/Form |

Colorless to yellow crystals |

density |

1.22 to 1.27 @ 20 °C/20 °C 1.2 g/cm³ 1.22-1.27 |

melting_point |

337 °C 635 °F |

Other CAS No. |

6385-62-2 85-00-7; 2764-72-9 |

physical_description |

Colorless to yellow crystals; [ICSC] Aqueous solution is dark reddish-brown; [CHEMINFO] COLOURLESS-TO-YELLOW CRYSTALS. Dibromide salt: Yellow crystals. [herbicide] [Note: Commercial product may be found in a liquid concentrate or a solution.] |

Pictograms |

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

solubility |

Slightly soluble in alcohols, hydroxylic solvents. Practically insoluble in nonpolar organic solvents. In water, 708,000 mg/l @ 20 °C Solubility in water, g/100ml at 20Â °C: 70 70% |

Synonyms |

6,7-Dihydrodipyrido[1,2-a:2’,1’-c]pyrazinediium Dibromide Monohydrate; _x000B_1,1’-Ethylene-2,2’-dipyridylium Dibromide Monohydrate; FB/2; Reglone; |

vapor_pressure |

0.00000181 [mmHg] <<1X10-7 mm Hg @ 25 °C Vapor pressure, Pa at ? °C: <0.00001 mmHg |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Reglone (Diquat) Herbicide in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reglone, with the active ingredient diquat (B7796111), is a non-selective, contact bipyridylium herbicide widely used for desiccation and weed control.[1][2][3] Its herbicidal activity is rapid, particularly in the presence of light, leading to the swift necrosis of green plant tissue.[1][4] The core mechanism of action centers on the disruption of the photosynthetic electron transport chain within Photosystem I (PSI), initiating a cascade of oxidative events that culminate in cellular death. This technical guide provides a detailed examination of the molecular processes involved, supported by quantitative data, experimental protocols, and visual diagrams to elucidate the intricate mechanism of diquat's phytotoxicity.

Primary Mechanism of Action: Interception of Photosynthetic Electron Flow

The primary target of diquat in plants is the Photosystem I (PSI) complex located in the thylakoid membranes of chloroplasts.[1][4][5] In a normally functioning photosynthetic apparatus, light energy excites electrons from P700, the reaction-center chlorophyll (B73375) of PSI. These high-energy electrons are transferred through a series of iron-sulfur clusters to ferredoxin (Fd). Ferredoxin then reduces NADP+ to NADPH, a crucial molecule for carbon fixation and other biosynthetic pathways.[1]

Diquat, due to its redox potential of approximately -350 mV, acts as an efficient electron acceptor, intercepting electrons from the iron-sulfur clusters of PSI, thereby diverting them from ferredoxin.[4] This process can be summarized in the following steps:

-

Reduction of Diquat: The diquat dication (DQ²⁺) accepts an electron from an early PSI acceptor, forming a monocation radical (DQ•⁺).

-

Auto-oxidation and Superoxide (B77818) Formation: The unstable diquat radical is rapidly re-oxidized back to the diquat dication by molecular oxygen (O₂), which is abundant in the chloroplasts during active photosynthesis. This reaction transfers the electron to oxygen, generating the highly reactive superoxide radical (O₂•⁻).[1]

-

Redox Cycling: The regenerated diquat dication is then free to accept another electron from PSI, perpetuating a catalytic cycle of superoxide production. This continuous generation of reactive oxygen species (ROS) is the cornerstone of diquat's herbicidal activity.

Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

The continuous production of superoxide radicals initiates a cascade of oxidative stress. Superoxide itself is reactive, but it also leads to the formation of other, more damaging ROS:

-

Hydrogen Peroxide (H₂O₂): Superoxide is converted to hydrogen peroxide either spontaneously or through the action of the enzyme superoxide dismutase (SOD).

-

Hydroxyl Radical (•OH): In the presence of transition metals like iron (Fe²⁺), which are present in the chloroplast, hydrogen peroxide can undergo the Fenton reaction to produce the highly reactive and damaging hydroxyl radical.

These ROS indiscriminately attack cellular components, leading to widespread damage.

Cellular Damage: Lipid Peroxidation and Membrane Disruption

The primary targets of ROS are the polyunsaturated fatty acids in cellular membranes.

-

Lipid Peroxidation: ROS, particularly the hydroxyl radical, initiate a chain reaction of lipid peroxidation. This process degrades lipids, leading to the loss of membrane fluidity and integrity. Malondialdehyde (MDA) is a major product of lipid peroxidation and is often used as a biomarker for oxidative stress.[6]

-

Membrane Leakage: The disruption of the cell membrane and organellar membranes (e.g., the tonoplast) results in the leakage of cellular contents, including electrolytes. This loss of compartmentalization leads to rapid desiccation and cell death, manifesting as the characteristic necrotic lesions seen on treated plants.[4]

Quantitative Data on Diquat's Effects

Table 1: Kinetic Parameters of Diquat-Induced Superoxide Production

| System | Parameter | Diquat | Paraquat | Reference |

| Recombinant Cytochrome P450 Reductase | Kₘ (µM) | 49.0 | 407.1 | [7] |

| Vₘₐₓ (AFU/min/mU) | 398.1 | 246.6 | [7] | |

| Rat Liver Microsomes | Kₘ (µM) | 11.1 | 43.3 | [7] |

| Vₘₐₓ (AFU/min/ng protein) | 678.5 | 656.4 | [7] | |

| AFU = Arbitrary Fluorescence Units |

Table 2: Effect of Paraquat (a related bipyridylium herbicide) on Antioxidant Systems and Lipid Peroxidation in Pea Plants

| Parameter | Control | Paraquat-Treated | % Change | Reference |

| Ascorbate (B8700270) (µmol/g FW) | 2.8 | 0.36 | -87% | [6] |

| Glutathione (nmol/g FW) | 340 | 92 | -73% | [6] |

| GSSG (nmol/g FW) | 27 | 47 | +74% | [6] |

| NADPH (nmol/g FW) | 21 | 2 | -90% | [6] |

| Malondialdehyde (MDA) (nmol/g DW) | ~1.5 | ~1.5 | No significant change | [6] |

| FW = Fresh Weight, DW = Dry Weight, GSSG = Oxidized Glutathione |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of diquat.

Isolation of Functional Chloroplasts from Spinach

This protocol is essential for in vitro studies of diquat's effects on photosynthetic electron transport.

Protocol:

-

Homogenization: Homogenize fresh spinach leaves in an ice-cold grinding buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, and 0.5% (w/v) BSA).

-

Filtration: Filter the homogenate through several layers of cheesecloth or nylon mesh to remove large debris.

-

Centrifugation: Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 minutes) to pellet cell debris.

-

Pelleting Chloroplasts: Carefully transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 1000 x g for 7 minutes) to pellet the chloroplasts.

-

Resuspension: Discard the supernatant and gently resuspend the chloroplast pellet in a small volume of a suitable assay buffer. The integrity of the isolated chloroplasts should be assessed microscopically.

Measurement of Photosystem I Activity (Oxygen Uptake)

This assay measures the rate of oxygen consumption, which is indicative of the diquat-mediated electron transfer to oxygen.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES-KOH pH 7.6), an electron donor system for PSI (e.g., 10 mM sodium ascorbate and 100 µM dichlorophenolindophenol [DCPIP]), and an oxygen-scavenging system if measuring H₂O₂ production (e.g., catalase).

-

Chloroplast Addition: Add isolated chloroplasts to the reaction mixture in an oxygen electrode chamber.

-

Initiation of Reaction: Add diquat to the desired concentration and illuminate the chamber with actinic light to initiate photosynthesis.

-

Measurement: Monitor the rate of oxygen consumption using a Clark-type oxygen electrode. The rate of oxygen uptake is directly proportional to the rate of electron flow through PSI that is diverted by diquat.

Quantification of Lipid Peroxidation (TBARS Assay)

This spectrophotometric assay quantifies malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation.

Protocol:

-

Tissue Homogenization: Homogenize plant tissue treated with various concentrations of diquat in a solution of trichloroacetic acid (TCA), often with an antioxidant like butylated hydroxytoluene (BHT) to prevent artefactual lipid peroxidation during extraction.

-

Centrifugation: Centrifuge the homogenate to pellet proteins and cell debris.

-

Reaction with TBA: Mix the supernatant with a solution of thiobarbituric acid (TBA) and heat at 95°C for a specified time (e.g., 30 minutes) to allow the formation of the MDA-TBA adduct.

-

Spectrophotometry: Cool the samples and measure the absorbance at 532 nm. The concentration of TBARS can be calculated using the Beer-Lambert law with an extinction coefficient for the MDA-TBA adduct (approximately 155 mM⁻¹ cm⁻¹). A correction for non-specific absorbance is often made by subtracting the absorbance at 600 nm.[6]

Quantification of Cell Membrane Damage (Electrolyte Leakage Assay)

This assay measures the leakage of electrolytes from cells as an indicator of membrane damage.

Protocol:

-

Sample Preparation: Collect uniform plant tissue samples (e.g., leaf discs) from control and diquat-treated plants.

-

Washing: Thoroughly wash the samples with deionized water to remove any surface electrolytes.

-

Incubation: Place the washed samples in a known volume of deionized water and incubate for a specific period (e.g., 24 hours) at room temperature with gentle shaking.

-

Initial Conductivity Measurement: Measure the electrical conductivity of the bathing solution (C1).

-

Total Electrolyte Measurement: Autoclave or boil the samples in the bathing solution to release all electrolytes from the tissue. After cooling to room temperature, measure the final electrical conductivity (C2).

-

Calculation: Calculate the percentage of electrolyte leakage as (C1 / C2) x 100.

Conclusion

The herbicidal action of this compound (diquat) is a rapid and potent process initiated by the diversion of electrons from Photosystem I. This leads to a catalytic cycle of superoxide production, resulting in massive oxidative stress. The subsequent lipid peroxidation and loss of membrane integrity cause rapid cellular collapse and necrosis of green plant tissue. Understanding this detailed mechanism of action is crucial for the development of new herbicidal compounds, for managing herbicide resistance, and for assessing the environmental impact of such chemicals. The experimental protocols provided herein offer a robust framework for researchers to investigate the phytotoxic effects of diquat and other PSI-inhibiting herbicides.

References

- 1. 19.6 Herbicides that Interfere with Photosystem I – Principles of Weed Control [ohiostate.pressbooks.pub]

- 2. Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Utilization of Chlorophyll Fluorescence Imaging Technology to Detect Plant Injury by Herbicides in Sugar Beet and Soybean | Weed Technology | Cambridge Core [cambridge.org]

- 4. wssa.net [wssa.net]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative Damage in Pea Plants Exposed to Water Deficit or Paraquat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mode of Action of Diquat Dibromide on Photosystem I

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Diquat (B7796111) dibromide is a non-selective, contact herbicide that elicits its phytotoxic effects through the disruption of Photosystem I (PSI), a critical component of the photosynthetic electron transport chain in plants. This guide provides a detailed technical overview of the molecular mechanisms underpinning diquat's herbicidal activity, focusing on its interaction with PSI. It includes quantitative data on its effects, detailed experimental protocols for studying its action, and visualizations of the key pathways and workflows. The primary mode of action involves the acceptance of electrons from PSI, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage.

Core Mechanism of Action on Photosystem I

Diquat dibromide acts as an artificial electron acceptor, intercepting electrons from the early electron acceptors of Photosystem I, specifically ferredoxin.[1][2][3] This diversion of electrons initiates a futile redox cycle that ultimately leads to the production of highly destructive reactive oxygen species (ROS).

The key steps in this process are:

-

Electron Interception: In the presence of light, diquat dication ([diquat]²⁺) accepts an electron from the reduced form of ferredoxin, a key electron carrier in PSI. This reduction transforms the diquat dication into a monocation radical ([diquat]⁺•).[4]

-

Redox Cycling and ROS Generation: The unstable diquat radical rapidly transfers this electron to molecular oxygen (O₂), regenerating the original diquat dication.[5] This process, known as redox cycling, allows a single diquat molecule to participate in numerous electron transfer reactions. The transfer of an electron to O₂ results in the formation of a superoxide (B77818) anion radical (O₂⁻•).

-

Cascade of Oxidative Stress: The accumulation of superoxide radicals triggers a cascade of oxidative stress. Superoxide dismutase (SOD) can convert O₂⁻• to hydrogen peroxide (H₂O₂). In the presence of transition metals like iron, H₂O₂ can be further converted to the highly reactive hydroxyl radical (•OH) via the Haber-Weiss or Fenton reaction.[6]

-

Cellular Damage: These ROS, particularly the hydroxyl radical, are highly reactive and cause widespread damage to cellular components. This includes lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death and tissue necrosis.[5][6]

Quantitative Data on Diquat Dibromide's Effects

Quantitative data on the direct interaction of diquat with plant Photosystem I components (e.g., IC₅₀ for PSI inhibition, Kᵢ for ferredoxin binding) are not extensively reported in readily available literature. However, studies on related systems and downstream effects provide valuable quantitative insights into its activity. The following table summarizes key quantitative data related to diquat-induced ROS production, primarily from studies using mammalian enzyme systems, which serve as a model for its redox cycling capabilities.

| Parameter | Analyte | System | Value | Reference |

| Michaelis Constant (Kₘ) | Diquat | Recombinant Human Cytochrome P450 Reductase | 1.0 µM (for H₂O₂ generation) | [7] |

| Paraquat (B189505) | Recombinant Human Cytochrome P450 Reductase | 44.2 µM (for H₂O₂ generation) | [7] | |

| Diquat | Rat Liver Microsomes | 15.1 µM (for H₂O₂ generation) | [7] | |

| Paraquat | Rat Liver Microsomes | 178.5 µM (for H₂O₂ generation) | [7] | |

| Diquat | Recombinant Human Cytochrome P450 Reductase | 49.0 µM (for Superoxide generation) | [7] | |

| Paraquat | Recombinant Human Cytochrome P450 Reductase | 407.1 µM (for Superoxide generation) | [7] | |

| Diquat | Rat Liver Microsomes | 11.1 µM (for Superoxide generation) | [7] | |

| Paraquat | Rat Liver Microsomes | 43.3 µM (for Superoxide generation) | [7] | |

| Maximum Velocity (Vₘₐₓ) | Diquat & Paraquat | Recombinant Enzyme & Microsomes | ≈ 6.0 nmoles H₂O₂/min/mg protein | [7] |

| Diquat | Recombinant Human Cytochrome P450 Reductase | 398.1 AFU/min/mU | [7] | |

| Paraquat | Recombinant Human Cytochrome P450 Reductase | 246.6 AFU/min/mU | [7] | |

| Diquat | Rat Liver Microsomes | 678.5 AFU/min/ng total protein | [7] | |

| Paraquat | Rat Liver Microsomes | 656.4 AFU/min/ng total protein | [7] |

Note: AFU = Arbitrary Fluorescence Units. These values indicate that diquat is a more efficient generator of ROS at lower concentrations compared to paraquat in these systems.

Signaling Pathways and Experimental Workflows

Diquat Dibromide's Mode of Action on Photosystem I

Caption: Diquat dibromide intercepts electrons from ferredoxin in PSI, initiating a redox cycle that generates ROS and leads to cellular damage.

Experimental Workflow for Assessing Diquat's Impact

Caption: A generalized workflow for investigating the effects of diquat dibromide on plant systems, from treatment to data analysis.

Detailed Experimental Protocols

Measurement of Photosystem I Activity (Oxygen Uptake)

This protocol measures the rate of light-dependent oxygen consumption in isolated thylakoids, where an artificial electron acceptor for PSI (like methyl viologen, which has a similar mode of action to diquat) mediates the reduction of O₂.

Materials:

-

Isolated thylakoid membranes

-

Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM sorbitol, 10 mM NaCl, 5 mM MgCl₂)

-

DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea)

-

Sodium ascorbate (B8700270)

-

DCPIP (2,6-dichlorophenolindophenol)

-

Methyl viologen (or Diquat dibromide)

-

Sodium azide (B81097) (to inhibit catalase)

-

Clark-type oxygen electrode

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, sodium azide (e.g., 2 mM), DCMU (e.g., 10 µM to block PSII), sodium ascorbate (e.g., 10 mM), and DCPIP (e.g., 100 µM).

-

Add isolated thylakoids to the reaction mixture to a final chlorophyll concentration of 10-20 µg/mL.

-

Place the suspension in the oxygen electrode chamber and allow it to equilibrate in the dark.

-

Initiate the reaction by adding methyl viologen (or diquat) to a final concentration of approximately 100 µM.

-

Illuminate the chamber with actinic light and record the rate of oxygen consumption.

-

The rate of oxygen uptake is a measure of the rate of electron transport through PSI.

Assay for Lipid Peroxidation (Malondialdehyde - MDA Content)

This protocol is based on the reaction of malondialdehyde (MDA), a product of lipid peroxidation, with thiobarbituric acid (TBA) to form a colored adduct.

Materials:

-

Plant tissue (control and diquat-treated)

-

Trichloroacetic acid (TCA) solution (e.g., 0.1% w/v)

-

Thiobarbituric acid (TBA) solution (e.g., 0.5% w/v in 20% w/v TCA)

-

Spectrophotometer

Procedure:

-

Homogenize a known weight of plant tissue (e.g., 0.1-0.5 g) in TCA solution.[1]

-

Centrifuge the homogenate at 10,000 x g for 15 minutes.[1]

-

Mix the supernatant with an equal volume of TBA solution.

-

Heat the mixture in a boiling water bath at 95°C for 30 minutes.[1]

-

Quickly cool the reaction tubes on ice to stop the reaction.

-

Centrifuge at 10,000 x g for 10 minutes to clarify the solution.

-

Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance by subtracting the absorbance at 600 nm.[1]

-

Calculate the MDA concentration using the extinction coefficient of 155 mM⁻¹ cm⁻¹.[1]

Measurement of Chlorophyll Fluorescence (Fv/Fm)

This non-invasive technique assesses the maximum quantum efficiency of Photosystem II (PSII), which can be indirectly affected by the severe oxidative stress originating from PSI.

Materials:

-

Intact leaves (control and diquat-treated)

-

Pulse-Amplitude-Modulation (PAM) fluorometer

Procedure:

-

Dark-adapt the leaves for at least 20-30 minutes using leaf clips.

-

Measure the minimal fluorescence (F₀) by applying a weak measuring light.

-

Apply a saturating pulse of light (e.g., >3000 µmol photons m⁻² s⁻¹) to measure the maximal fluorescence (Fₘ).

-

The variable fluorescence (Fᵥ) is calculated as Fₘ - F₀.

-

The maximum quantum yield of PSII is calculated as Fᵥ/Fₘ.[8] A decrease in this ratio indicates stress on the photosynthetic apparatus.

Conclusion

Diquat dibromide's potent herbicidal activity is a direct consequence of its ability to disrupt the photosynthetic electron transport chain at Photosystem I. By acting as an efficient electron acceptor and initiating a redox cycle, it generates a cascade of reactive oxygen species that overwhelm the plant's antioxidant defenses, leading to rapid and extensive cellular damage. The experimental protocols outlined in this guide provide a framework for researchers to investigate and quantify the multifaceted effects of diquat on plant physiology. Further research focusing on obtaining precise kinetic data for the interaction of diquat with plant-specific PSI components will enhance our understanding of its mode of action and aid in the development of more targeted and effective herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Diversion of Electrons in Photosystem I | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 3. Diquat - Wikipedia [en.wikipedia.org]

- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 5. scispace.com [scispace.com]

- 6. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Use of Chlorophyll Fluorescence to Identify Chemical and Environmental Stress in Leaf Tissue of Three Oak (Quercus) Species | Arboriculture & Urban Forestry [auf.isa-arbor.com]

An In-depth Technical Guide to the Biochemical Pathway of Reglone-Induced Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reglone, with the active ingredient diquat (B7796111), is a non-selective contact herbicide widely recognized for its rapid desiccant action. Its mode of action is intrinsically linked to the induction of severe oxidative stress in plant and animal cells. This technical guide provides a comprehensive overview of the core biochemical pathways mediating this compound-induced oxidative stress. It details the molecular mechanisms of reactive oxygen species (ROS) generation, the subsequent damage to cellular macromolecules, and the cellular antioxidant defense responses. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development investigating the toxicological effects of diquat and exploring potential therapeutic interventions.

The Core Mechanism: Redox Cycling and Generation of Reactive Oxygen Species

The primary mechanism underlying this compound's toxicity is a futile redox cycle that generates a massive flux of reactive oxygen species (ROS).[1][2] This process is initiated by the one-electron reduction of the diquat dication (DQ²⁺) to a diquat radical cation (DQ⁺•).

This reduction is primarily catalyzed by NADPH-cytochrome P450 reductase, an enzyme abundant in the endoplasmic reticulum.[2][3] The diquat radical cation is highly unstable in the presence of molecular oxygen (O₂) and rapidly auto-oxidizes back to the diquat dication. This reaction transfers the electron to O₂, forming the superoxide (B77818) anion radical (O₂⁻•).[2] This futile cycle continuously consumes cellular reducing equivalents, primarily NADPH, and generates a relentless stream of superoxide radicals.

The superoxide anion is the primary ROS generated, which can then be converted to other highly reactive species, including hydrogen peroxide (H₂O₂) through the action of superoxide dismutase (SOD), and the highly damaging hydroxyl radical (•OH) via the Haber-Weiss and Fenton reactions, particularly in the presence of transition metals like iron.[2]

Cellular Targets and Consequences of Oxidative Stress

The overproduction of ROS induced by this compound overwhelms the cell's antioxidant defenses, leading to widespread damage to vital cellular components.

Lipid Peroxidation

Polyunsaturated fatty acids in cellular membranes are highly susceptible to attack by ROS, initiating a chain reaction known as lipid peroxidation. This process degrades lipids, leading to a loss of membrane integrity and fluidity, and the formation of cytotoxic byproducts such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE). Increased levels of MDA are a key indicator of diquat-induced oxidative damage.

Protein Oxidation

ROS can directly oxidize amino acid residues in proteins, leading to the formation of protein carbonyls. This oxidative damage can result in conformational changes, enzyme inactivation, and the formation of protein aggregates, ultimately disrupting cellular function.

Mitochondrial Dysfunction

Mitochondria are both a source and a major target of ROS. This compound-induced oxidative stress can lead to a decrease in the mitochondrial membrane potential, impaired ATP synthesis, and further increases in mitochondrial ROS production, creating a vicious cycle of damage.[4] This can ultimately trigger pathways of programmed cell death, or apoptosis.

Cellular Antioxidant Defense Mechanisms

Cells possess a sophisticated network of antioxidant defenses to counteract oxidative stress. However, the massive ROS production induced by this compound can deplete these defenses. Key components of this defense system include:

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of superoxide anions into hydrogen peroxide and molecular oxygen.

-

Catalase (CAT): Located in peroxisomes, catalase decomposes hydrogen peroxide into water and oxygen.

-

Glutathione (B108866) (GSH) and the Glutathione Redox Cycle: GSH is a major cellular antioxidant that can directly scavenge ROS and is a cofactor for glutathione peroxidase (GPx), which reduces hydrogen peroxide and lipid hydroperoxides. Glutathione reductase (GR) regenerates GSH from its oxidized form (GSSG) at the expense of NADPH.

Exposure to diquat often leads to an initial compensatory upregulation of these antioxidant enzymes, followed by their depletion under sustained oxidative assault.

Quantitative Data on this compound-Induced Oxidative Stress

The following tables summarize quantitative data from various studies on the effects of diquat on key markers of oxidative stress.

Table 1: Effect of Diquat on Antioxidant Enzyme Activity

| Model Organism | Tissue/Cell Line | Diquat Concentration/Dose | Exposure Time | SOD Activity | Catalase Activity | GPx Activity | Reference |

| Piglets | Jejunum | 100 mg/kg bw | 3 days | ↓ (P < 0.05) | Not Reported | ↓ (P < 0.05) | [4] |

| C. elegans | Whole organism | 100 µg/L | 24 hours | ↑ (P < 0.01) | ↑ (P < 0.01) | ↑ (P < 0.01) | [5] |

| Ducks | Liver | Not specified | Not specified | ↓ | ↓ | ↑ | [1] |

Table 2: Effect of Diquat on Markers of Oxidative Damage

| Model Organism | Tissue/Cell Line | Diquat Concentration/Dose | Exposure Time | Malondialdehyde (MDA) Levels | Protein Carbonyl Levels | Reference |

| Piglets | Jejunum | 100 mg/kg bw | 3 days | ↑ (P < 0.05) | Not Reported | [4] |

| C. elegans | Whole organism | 10 µg/L | 24 hours | ↑ (P < 0.01) | ↑ (P < 0.01) | [5] |

| Rat | Liver Slices | 1 mM | Not specified | ↑ | Not Reported | [6] |

Table 3: Effect of Diquat on Glutathione and Mitochondrial Function

| Model Organism | Tissue/Cell Line | Diquat Concentration/Dose | Exposure Time | Total Glutathione (GSH) Levels | Mitochondrial Membrane Potential | Reference |

| Rat | Liver Slices | 1 mM | Not specified | ↓ | Not Reported | [6] |

| Piglets | Jejunum | 100 mg/kg bw | 3 days | Not Reported | ↓ (P < 0.05) | [4] |

| C. elegans | Whole organism | 100 µg/L | 24 hours | GSH/GSSG Ratio ↑ (P < 0.01) | Not Reported | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-induced oxidative stress.

Workflow for Assessing Oxidative Stress

Superoxide Dismutase (SOD) Activity Assay

This protocol is based on the inhibition of the autoxidation of pyrogallol (B1678534).

-

Reagents:

-

Tris-HCl buffer (50 mM, pH 8.2) containing 1 mM EDTA.

-

Pyrogallol solution (1.5 mM in 10 mM HCl).

-

Sample (tissue homogenate or cell lysate).

-

-

Procedure:

-

To a cuvette, add 2.95 mL of Tris-HCl buffer and 50 µL of the sample.

-

Initiate the reaction by adding 25 µL of the pyrogallol solution.

-

Immediately measure the change in absorbance at 420 nm for 3 minutes at 25°C.

-

A control reaction is performed without the sample.

-

One unit of SOD activity is defined as the amount of enzyme that inhibits the autoxidation of pyrogallol by 50%.

-

Catalase (CAT) Activity Assay

This protocol is based on the decomposition of hydrogen peroxide.

-

Reagents:

-

Phosphate (B84403) buffer (50 mM, pH 7.0).

-

Hydrogen peroxide (H₂O₂) solution (30 mM in phosphate buffer).

-

Sample (tissue homogenate or cell lysate).

-

-

Procedure:

-

To a quartz cuvette, add 1.0 mL of phosphate buffer and 50 µL of the sample.

-

Initiate the reaction by adding 1.0 mL of the H₂O₂ solution.

-

Immediately measure the decrease in absorbance at 240 nm for 1 minute at 25°C.

-

Catalase activity is calculated using the extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹).

-

Lipid Peroxidation (TBARS) Assay

This protocol measures malondialdehyde (MDA), a product of lipid peroxidation.

-

Reagents:

-

Trichloroacetic acid (TCA) solution (20% w/v).

-

Thiobarbituric acid (TBA) solution (0.67% w/v).

-

Sample (tissue homogenate or cell lysate).

-

MDA standard solution.

-

-

Procedure:

-

To 0.5 mL of the sample, add 0.5 mL of TCA solution.

-

Centrifuge at 3000 rpm for 20 minutes.

-

To 0.5 mL of the supernatant, add 1.0 mL of TBA solution.

-

Incubate in a boiling water bath for 15 minutes.

-

Cool the samples and measure the absorbance at 532 nm.

-

Quantify MDA levels using a standard curve prepared with the MDA standard solution.

-

Protein Carbonyl Assay

This protocol is based on the reaction of protein carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH).

-

Reagents:

-

DNPH solution (10 mM in 2.5 M HCl).

-

Guanidine (B92328) hydrochloride (6 M, pH 2.3).

-

Trichloroacetic acid (TCA) solution (20% w/v).

-

Ethanol/Ethyl acetate (B1210297) (1:1 v/v) wash solution.

-

Sample (tissue homogenate or cell lysate).

-

-

Procedure:

-

Incubate the protein sample with an equal volume of DNPH solution for 1 hour at room temperature in the dark.

-

Precipitate the proteins by adding an equal volume of TCA solution and incubate on ice for 10 minutes.

-

Centrifuge to pellet the proteins and wash the pellet three times with the ethanol/ethyl acetate solution to remove excess DNPH.

-

Resuspend the protein pellet in guanidine hydrochloride solution.

-

Measure the absorbance at 370 nm.

-

Protein carbonyl content is calculated using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).

-

Conclusion

This compound-induced oxidative stress is a complex process initiated by a potent redox cycle that generates a cascade of reactive oxygen species. This leads to widespread cellular damage, including lipid peroxidation, protein oxidation, and mitochondrial dysfunction, ultimately culminating in cell death. Understanding these intricate biochemical pathways is crucial for assessing the toxicological risks associated with diquat exposure and for the development of targeted therapeutic strategies to mitigate its harmful effects. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers dedicated to advancing our knowledge in this critical area of toxicology and drug development.

References

- 1. Effects of Acute Diquat Poisoning on Liver Mitochondrial Apoptosis and Autophagy in Ducks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes in lipid peroxidation levels and lipid composition in the lungs, livers, kidneys and brains of mice treated with paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diquat-induced oxidative damage in BCNU-pretreated hepatocytes of mature and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of lipid peroxidation and DNA damage in paraquat toxicity and the interaction of paraquat with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of oxidative stress caused by hyperoxia and diquat. A study in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Reglone on Plant Cell Membrane Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reglone, with its active ingredient diquat (B7796111), is a non-selective, contact herbicide that rapidly desiccates plant tissues. Its primary mode of action involves the disruption of plant cell membrane integrity. This technical guide provides an in-depth analysis of the core mechanisms by which this compound compromises plant cell membranes, focusing on the induction of oxidative stress and subsequent lipid peroxidation. Detailed experimental protocols for quantifying membrane damage are provided, alongside illustrative quantitative data. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's phytotoxic effects at the cellular level.

Introduction

This compound is a bipyridyl herbicide widely used for pre-harvest crop desiccation and weed control.[1][2] Its efficacy lies in its ability to quickly kill green plant tissue upon contact. The primary target of its active ingredient, diquat, is the photosynthetic apparatus within plant cells, leading to a cascade of events that culminates in the loss of cell membrane integrity and, ultimately, cell death.[1][3][4] Understanding the precise mechanisms of this process is crucial for assessing its environmental impact, developing strategies for crop protection, and for its potential applications in research contexts, such as the study of oxidative stress in plants.

Mechanism of Action: A Cascade of Oxidative Damage

The phytotoxic effects of this compound are initiated within the chloroplasts and are dependent on light and photosynthetic activity. The core mechanism can be summarized in the following steps:

-

Interference with Photosystem I (PSI): Diquat, the active component of this compound, acts as an electron acceptor. Within the chloroplast, it intercepts electrons from Photosystem I (PSI), a key component of the photosynthetic electron transport chain. This diverts electrons from their normal path, where they would typically be used to reduce NADP+ to NADPH.[1][3]

-

Generation of Reactive Oxygen Species (ROS): The reduced diquat radical then rapidly reacts with molecular oxygen (O₂) to produce superoxide (B77818) radicals (O₂⁻•). This process regenerates the oxidized diquat, allowing it to continuously accept electrons from PSI and fuel the production of ROS. The superoxide radicals can then be converted to other highly reactive species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[5][6][7]

-

Lipid Peroxidation: The generated ROS are highly cytotoxic and readily attack polyunsaturated fatty acids, which are major components of plant cell membranes. This process, known as lipid peroxidation, initiates a destructive chain reaction that degrades the lipid bilayer.[5][8]

-

Loss of Membrane Integrity: The extensive lipid peroxidation leads to a loss of membrane fluidity and integrity. The compromised cell membrane becomes "leaky," resulting in the uncontrolled leakage of ions and other cellular contents into the extracellular space. This disruption of cellular compartmentalization leads to rapid cell death and the characteristic desiccation and necrosis observed in treated plants.[8][9][10]

Signaling Pathway of this compound-Induced Cell Membrane Damage

References

- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 2. What is the difference between paraquat and diquat? - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 3. Treatments with Diquat Reveal the Relationship between Protein Phosphatases (PP2A) and Oxidative Stress during Mitosis in Arabidopsis thaliana Root Meristems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative effects of the herbicides dicamba, 2,4-D and paraquat on non-green potato tuber calli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of redox cycling and lipid peroxidation in bipyridyl herbicide cytotoxicity. Studies with a compromised isolated hepatocyte model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diquat Induces Cell Death and dopamine Neuron Loss via Reactive Oxygen Species Generation in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of oxidative stress caused by hyperoxia and diquat. A study in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrolyte Leakage, Lipoxygenase, and Lipid Peroxidation Induced in Tomato Leaf Tissue by Specific and Nonspecific Elicitors from Cladosporium fulvum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Electrolyte Leakage, Lipoxygenase, and Lipid Peroxidation Induced in Tomato Leaf Tissue by Specific and Nonspecific Elicitors from Cladosporium fulvum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Diquat Dibromide on Chloroplast Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat (B7796111) dibromide (6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediium dibromide) is a fast-acting, non-selective contact herbicide and desiccant.[1] Its herbicidal activity is primarily mediated through its disruptive effects on the photosynthetic apparatus within plant chloroplasts. This technical guide provides an in-depth analysis of the molecular mechanisms underlying diquat dibromide's impact on chloroplast function, presents available quantitative data, and offers detailed experimental protocols for studying these effects.

Core Mechanism of Action: Interference with Photosystem I and Generation of Reactive Oxygen Species

The primary target of diquat dibromide within the chloroplast is Photosystem I (PSI), a key component of the photosynthetic electron transport chain.[2][3] In the presence of light, diquat acts as an electron acceptor, intercepting electrons from the iron-sulfur centers of PSI, specifically from ferredoxin.[3] This reduction of the diquat dication ([diquat]²⁺) forms a radical cation ([diquat]⁺•).[2]

The diquat radical cation is highly reactive and rapidly transfers the accepted electron to molecular oxygen (O₂), generating a superoxide (B77818) radical (O₂⁻•).[3] This process regenerates the original diquat dication, allowing it to participate in further redox cycling.[2] The accumulation of superoxide radicals initiates a cascade of reactions that produce other highly destructive reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).[4]

This continuous generation of ROS leads to rapid oxidative stress within the chloroplast and the broader cell. The consequences include lipid peroxidation of cell membranes, degradation of chlorophyll, and ultimately, cell death, which manifests as rapid desiccation and necrosis of the treated plant tissue.[3][4]

References

The Unseen Toll: Investigating the Toxicology of Reglone (Diquat) in Non-Target Organisms

A Technical Guide for Researchers and Drug Development Professionals

Reglone, a non-selective contact herbicide and desiccant with the active ingredient diquat (B7796111), is widely utilized in agriculture and aquatic weed control. While effective in its intended applications, its broad-spectrum activity raises significant concerns regarding its toxicological impact on non-target organisms. This technical guide provides an in-depth analysis of the toxicology of this compound in a range of non-target species, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document summarizes key toxicological data, outlines detailed experimental methodologies, and visualizes the underlying molecular mechanisms of toxicity.

Executive Summary

Diquat's primary mechanism of toxicity is the induction of severe oxidative stress. This is initiated through a redox cycling process that generates an abundance of reactive oxygen species (ROS).[1][2][3] This cascade of oxidative damage can lead to a variety of adverse effects across different biological systems, impacting aquatic and terrestrial ecosystems. This guide synthesizes the available quantitative toxicological data for various non-target organisms, including aquatic species, terrestrial invertebrates, birds, and mammals. Furthermore, it delves into the experimental protocols used to derive these data and illustrates the key signaling pathways implicated in diquat-induced toxicity.

Quantitative Toxicological Data

The following tables summarize the acute and chronic toxicity of diquat in various non-target organisms. The data is presented to facilitate easy comparison of lethal concentrations (LC50), lethal doses (LD50), and no-observed-adverse-effect-levels (NOAEL).

Table 1: Acute Toxicity of Diquat to Aquatic Organisms

| Species | Endpoint (Duration) | Value (mg/L) | Reference |

| Fish | |||

| Rainbow Trout (Oncorhynchus mykiss) | LC50 (96 h) | 9.8 | [4] |

| Chinook Salmon (Oncorhynchus tshawytscha) | LC50 (8 h) | 28.5 | [2] |

| Bluegill Sunfish (Lepomis macrochirus) | LC50 (96 h) | 140 | [1] |

| Walleye (Sander vitreus) | LC50 (8-10 days) | 0.75 | [5] |

| Nile Tilapia (Oreochromis niloticus) | LC50 (96 h) | 37.28 | [6] |

| Common Carp (Cyprinus carpio) | LC50 (96 h) | 50 | [4] |

| Invertebrates | |||

| Daphnia magna (Water Flea) | EC50 (48 h) | 0.77 | [7] |

| Hyalella azteca (Amphipod) | LC50 (24 h) | 0.6 | [1] |

| Copepods (Diaptomus mississippians, Eucyclops agilis) | LC50 (48 h) | 19 - 46.6 | [8] |

| Algae | |||

| Green Algae (Selenastrum capricornutum) | EC50 (72 h, growth) | 0.019 - 0.073 | [8] |

| Duckweed (Lemna gibba) | EC50 | 0.0094 | [7] |

Table 2: Acute Toxicity of Diquat to Terrestrial Organisms

| Species | Endpoint (Route) | Value (mg/kg bw) | Reference |

| Birds | |||

| Mallard Duck (Anas platyrhynchos) | LD50 (Oral) | 564 | [2] |

| Japanese Quail (Coturnix japonica) | LC50 (5-day dietary) | ~1300 ppm | [2] |

| Hen | LD50 (Oral) | 200 - 400 | [2] |

| Mammals | |||

| Rat | LD50 (Oral) | 120 - 430 | [1][2] |

| Mouse | LD50 (Oral) | 233 | [2] |

| Rabbit | LD50 (Oral) | 188 | [2] |

| Guinea Pig | LD50 (Oral) | 187 | [2] |

| Dog | LD50 (Oral) | >26 - 187 | [1][2] |

| Cow | LD50 (Oral) | 30 - 56 | [2] |

| Invertebrates | |||

| Honey Bee (Apis mellifera) | LD50 (Contact) | >100 µ g/bee | [5] |

| Honey Bee (Apis mellifera) | LD50 (Oral) | 47 µ g/bee | [5] |

Table 3: Chronic Toxicity of Diquat (NOAEL/LOAEL)

| Species | Study Duration | Endpoint | NOAEL | LOAEL | Reference |

| Mammals | |||||

| Rat | 2-year | Cataracts | 0.58 mg/kg bw/day | 2.9 mg/kg bw/day | [9] |

| Dog | 1-year | Lens opacity (cataracts) | 0.53 mg/kg bw/day | 2.53 mg/kg bw/day | [9] |

| Rat | Acute Neurotoxicity | Clinical signs, decreased body weight | 75 mg/kg bw | 150 mg/kg bw | [9] |

Experimental Protocols

The toxicological data presented above are derived from studies adhering to standardized experimental protocols. Below are detailed methodologies for key experiments.

Aquatic Toxicity Testing

3.1.1 Fish Acute Toxicity Test (based on OECD Guideline 203)

-

Test Species: Rainbow trout (Oncorhynchus mykiss), Bluegill sunfish (Lepomis macrochirus), or other species as specified in the data table.

-

Test Duration: 96 hours.

-

Test Substance: Diquat dibromide, dissolved in deionized water to create a stock solution.

-

Test Concentrations: A geometric series of at least five concentrations and a control group.

-

Test Conditions:

-

Temperature: Maintained at a constant, species-appropriate level (e.g., 15 ± 1 °C for rainbow trout).

-

pH: 7.5 - 8.5.

-

Dissolved Oxygen: > 60% of air saturation.

-

Lighting: 16-hour light, 8-hour dark photoperiod.

-

-

Procedure:

-

Acclimate fish to test conditions for at least 12 days.

-

Randomly assign a minimum of 10 fish per concentration to test chambers.

-

Administer the test substance to the water.

-

Observe fish for mortality and clinical signs of toxicity at 2, 4, 8, 24, 48, 72, and 96 hours.

-

-

Endpoint: The LC50 (median lethal concentration) is calculated at 96 hours using statistical methods such as probit analysis.

3.1.2 Invertebrate Acute Immobilisation Test (based on OECD Guideline 202)

-

Test Species: Daphnia magna.

-

Test Duration: 48 hours.

-

Test Substance: Diquat dibromide, dissolved in reconstituted hard water.

-

Test Concentrations: A geometric series of at least five concentrations and a control group.

-

Test Conditions:

-

Temperature: 20 ± 2 °C.

-

pH: 7.5 - 8.5.

-

Lighting: 16-hour light, 8-hour dark photoperiod.

-

-

Procedure:

-

Culture Daphnia magna under controlled conditions.

-

Use first instar daphnids (less than 24 hours old) for the test.

-

Expose groups of at least 20 daphnids (in at least four replicates) to each test concentration.

-

Observe for immobilisation (inability to swim) at 24 and 48 hours.

-

-

Endpoint: The EC50 (median effective concentration for immobilisation) is calculated at 48 hours.

Terrestrial Toxicity Testing

3.2.1 Avian Acute Oral Toxicity Test (based on OECD Guideline 223)

-

Test Species: Mallard duck (Anas platyrhynchos) or Northern bobwhite (Colinus virginianus).

-

Test Substance: Diquat dibromide, administered via oral gavage.

-

Procedure:

-

Acclimate birds to test conditions.

-

Fast birds for a short period before dosing.

-

Administer a single oral dose to groups of at least 10 birds per dose level.

-

Observe birds for mortality and signs of toxicity for at least 14 days.

-

-

Endpoint: The LD50 (median lethal dose) is calculated.

3.2.2 Mammalian Acute Oral Toxicity Test (based on OECD Guideline 420)

-

Test Species: Rat (e.g., Wistar or Sprague-Dawley strain).

-

Test Substance: Diquat dibromide, typically administered by gavage in a suitable vehicle (e.g., water).

-

Procedure:

-

Use a stepwise procedure with a starting dose based on a sighting study.

-

Dose groups of animals of a single sex (usually females) at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observe animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.

-

Conduct a gross necropsy on all animals at the end of the study.

-

-

Endpoint: The LD50 is estimated, and signs of toxicity are recorded.

Mechanisms of Toxicity and Signaling Pathways

The primary mechanism of diquat-induced toxicity is the generation of reactive oxygen species (ROS) through a process called redox cycling. This leads to cellular damage through lipid peroxidation, protein oxidation, and DNA damage.

Diquat-Induced Redox Cycling and Oxidative Stress

Diquat, with its bipyridyl structure, can accept an electron from cellular reductases, such as NADPH-cytochrome P450 reductase, to form a radical cation. This radical then rapidly reacts with molecular oxygen to produce a superoxide (B77818) anion (O₂⁻), regenerating the parent diquat molecule. This futile cycle consumes cellular reducing equivalents (like NADPH) and continuously generates ROS, overwhelming the cell's antioxidant defenses.

Caption: Diquat redox cycling leading to oxidative stress.

Perturbation of Cellular Signaling Pathways

The massive increase in ROS due to diquat exposure triggers several cellular signaling pathways, often leading to inflammation, apoptosis (programmed cell death), and further cellular damage.

4.2.1 NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Oxidative stress can activate this pathway, leading to the transcription of pro-inflammatory genes.

Caption: Activation of the NF-κB pathway by diquat-induced ROS.

4.2.2 Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress disrupts this interaction, allowing Nrf2 to promote the expression of antioxidant genes. However, severe and sustained oxidative stress from diquat can overwhelm this protective pathway.

Caption: The Nrf2 antioxidant response pathway activated by diquat.

Experimental Workflow for Assessing Diquat Toxicity

A generalized workflow for investigating the toxicology of diquat in a non-target organism is presented below. This workflow integrates in vivo exposure with in vitro mechanistic studies.

Caption: Generalized experimental workflow for diquat toxicology investigation.

Conclusion

The data and mechanisms presented in this guide underscore the significant toxicological risks that this compound (diquat) poses to a wide array of non-target organisms. The primary mode of action, the induction of oxidative stress through redox cycling, has far-reaching consequences at the cellular and organismal levels. Understanding these toxicological endpoints and the underlying signaling pathways is crucial for conducting accurate environmental risk assessments and for the development of safer alternatives in the future. This guide serves as a foundational resource for professionals dedicated to mitigating the unintended ecological impacts of widely used herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Redox Cycling and Increased Oxygen Utilization Contribute to Diquat-induced Oxidative Stress and Cytotoxicity in Chinese Hamster Ovary Cells Overexpressing NADPH-cytochrome P450 Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. researchgate.net [researchgate.net]

- 8. noaa.gov [noaa.gov]

- 9. Diquat - Wikipedia [en.wikipedia.org]

Environmental Fate and Persistence of Diquat Dibromide in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diquat (B7796111) dibromide, a non-selective contact herbicide, is characterized by its strong and rapid adsorption to soil particles, leading to very high persistence and low mobility in the terrestrial environment. This technical guide provides a comprehensive overview of the environmental fate and persistence of diquat dibromide in soil, with a focus on its adsorption, degradation, and mobility characteristics. Detailed summaries of quantitative data are presented, along with descriptions of standard experimental protocols for assessing its environmental behavior. This document is intended to serve as a resource for researchers, environmental scientists, and professionals involved in the development and risk assessment of chemical compounds.

Introduction

Diquat dibromide (6,7-dihydrodipyrido[1,2-a:2',1'-c]pyrazinediium dibromide) is a quaternary ammonium (B1175870) herbicide widely used for broad-spectrum weed control and as a crop desiccant.[1] Its cationic nature governs its environmental fate, particularly in the soil compartment. Understanding the processes of adsorption, degradation, and mobility is critical for evaluating its potential environmental impact. This guide synthesizes available technical data on these processes.

Adsorption and Mobility in Soil

The most significant factor influencing the environmental fate of diquat dibromide in soil is its strong and rapid adsorption to soil colloids, primarily clay minerals and organic matter.[1][2] This strong binding affinity drastically reduces its bioavailability and mobility.

Quantitative Adsorption Data

The adsorption of diquat dibromide to soil is commonly quantified using the soil organic carbon-water (B12546825) partition coefficient (Koc) and the Freundlich adsorption coefficient (Kf). A high Koc value indicates strong adsorption to organic carbon, while the Kf value describes the adsorption capacity of the soil.

| Parameter | Value | Soil Type/Conditions | Reference |

| Soil Adsorption Coefficient (Koc) | ~1,000,000 (estimated) | Not specified | [3] |

| Freundlich Adsorption Coefficient (Kf) | Mean: 2932 mL/g | Sand soils (≤10% clay) | [4] |

| Mean: 11298 mL/g | Agricultural soils with higher clay content (>10% clay) | [4] |

Note: The Freundlich equation is given by Cs = Kf * Ce1/n, where Cs is the amount of adsorbed chemical, Ce is the equilibrium concentration in solution, Kf is the Freundlich adsorption coefficient, and 1/n is the Freundlich exponent.

The extremely high estimated Koc value signifies that diquat is practically immobile in soil.[3] The Kf values further illustrate the critical role of clay content in the adsorption process, with higher clay content leading to significantly stronger binding.[4] This strong adsorption is the primary reason for the low potential of diquat dibromide to leach into groundwater.[5]

Experimental Protocol: Batch Equilibrium Adsorption Study (OECD 106)

The batch equilibrium method is a standard laboratory procedure to determine the adsorption/desorption characteristics of a chemical in soil.

Objective: To quantify the extent of adsorption of diquat dibromide to various soil types at equilibrium.

Methodology:

-

Soil Preparation: A range of characterized soils (typically 5 or more) with varying properties (pH, organic carbon content, clay content, texture) are selected. The soils are air-dried and sieved (e.g., through a 2 mm sieve).

-

Test Solution Preparation: A stock solution of the test substance (radiolabeled diquat dibromide is often used for ease of detection) is prepared in a 0.01 M CaCl2 solution, which mimics the ionic strength of soil solution and minimizes cation exchange effects. A series of dilutions are made to create a range of concentrations.

-

Equilibration: A known mass of soil is placed in a centrifuge tube, and a specific volume of the test solution is added. The soil-to-solution ratio is typically kept low (e.g., 1:5 or 1:10) to create a slurry. The tubes are then agitated (e.g., on a shaker) at a constant temperature (e.g., 20-25°C) for a predetermined equilibration time (often 24-48 hours), which is established in preliminary kinetic studies.

-

Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation at high speed.

-

Analysis: The concentration of diquat dibromide remaining in the supernatant (aqueous phase) is measured using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counting (LSC) if a radiolabeled compound is used.

-

Calculation: The amount of diquat dibromide adsorbed to the soil is calculated by subtracting the amount remaining in the solution from the initial amount added. Adsorption isotherms (e.g., Freundlich or Langmuir) are then plotted to determine the adsorption coefficients (Kf, Kd, and subsequently Koc).

Degradation in Soil

Diquat dibromide is highly persistent in soil, with microbial degradation being a very slow process. Its strong adsorption to soil particles significantly reduces its availability to soil microorganisms.

Quantitative Persistence Data

The persistence of a chemical in soil is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

| Parameter | Value | Conditions | Reference |

| Soil Half-life (DT50) | > 1000 days | Field studies | [2] |

| Aerobic Laboratory DT50 | Geomean: 1108 days | Dark conditions | [4] |

These long half-life values classify diquat dibromide as very persistent in the soil environment.[6][7] Under aerobic conditions, mineralization to carbon dioxide is minimal.[4]

Degradation Pathways

Due to the limited microbial degradation in soil, the formation of significant degradation products is not a major feature of diquat's environmental fate in this compartment. However, a photolysis product, 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium ion (TOPPS), has been identified and is also persistent in soil.[4]

References

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. oecd.org [oecd.org]

- 3. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 4. oecd.org [oecd.org]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

Technical Guide: Assessing the Groundwater Contamination Potential of Reglone (Diquat Dibromide)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of Reglone, with a specific focus on its potential for groundwater contamination. The information presented herein is curated from a range of scientific literature and regulatory documents to support research and risk assessment activities.

Executive Summary

This compound, with the active ingredient diquat (B7796111) dibromide, is a non-selective contact herbicide and desiccant. A thorough understanding of its environmental behavior is critical for assessing its potential risk to non-target ecosystems, particularly groundwater resources. This guide summarizes key physicochemical properties, soil adsorption characteristics, and degradation kinetics that govern the mobility and persistence of diquat in the subsurface environment. Overall, the scientific consensus indicates a low risk of groundwater contamination from diquat dibromide under typical application scenarios. This is primarily attributed to its rapid and strong adsorption to soil and sediment particles, which significantly limits its mobility. While diquat is highly persistent in soil when bound, its bioavailability is substantially reduced.

Physicochemical Properties of Diquat Dibromide

The inherent properties of a pesticide are fundamental to its environmental distribution. The following table summarizes the key physicochemical properties of diquat dibromide.

| Property | Value | Reference |

| Chemical Name | 1,1'-ethylene-2,2'-bipyridyldiylium dibromide | [1] |

| CAS Number | 85-00-7 | [1] |

| Molecular Formula | C₁₂H₁₂Br₂N₂ | [2] |

| Molecular Weight | 344.06 g/mol | [1] |

| Water Solubility | 700,000 mg/L (at 20°C) | [1] |

| Vapor Pressure | Negligible (<1.0 x 10⁻⁷ mm Hg at 25°C) | [2][3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | -4.60 | [2][3] |

The high water solubility of diquat suggests a potential for mobility in the aqueous phase. However, its cationic nature and negligible vapor pressure are critical factors in its environmental fate, leading to strong adsorption and low volatility, respectively. The highly negative Log Kₒw indicates that diquat has a strong preference for polar environments (like water) over non-polar ones (like lipids), which means it has a low potential for bioaccumulation in fatty tissues of organisms.[4]

Environmental Fate: Adsorption and Mobility

The interaction of diquat with soil and sediment is the most critical factor limiting its potential to contaminate groundwater. As a dicationic molecule, diquat is subject to strong electrostatic attraction to negatively charged sites on clay minerals and organic matter in soil.

Soil Adsorption and Desorption

The tendency of a chemical to bind to soil particles is quantified by the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

| Parameter | Value | Soil Type/Conditions | Reference |

| Koc (Adsorption Coefficient) | 1,000,000 (estimated) | Not specified | [1] |

| Adsorption | Strong and rapid | Clay and organic matter rich soils | [1][5] |

| Mobility in Soil | Very low | General | [4] |

The extremely high estimated Koc value indicates that diquat binds very strongly to soil organic carbon, making it immobile in most soil environments.[1] This strong adsorption is considered largely irreversible, effectively removing diquat from the mobile aqueous phase and preventing it from leaching into deeper soil layers and reaching groundwater.[4] Field and laboratory studies have consistently shown that diquat typically remains in the top inch of the soil after application.[1]

Environmental Fate: Degradation

Once applied to the environment, diquat is subject to various degradation processes.

Degradation Half-Life (DT₅₀)

The persistence of a pesticide is often described by its degradation half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate.

| Medium/Condition | DT₅₀ (Half-life) | Reference |

| Soil (Field) | > 1000 days (highly persistent) | [1] |

| Water Column | < 48 hours | [1] |

| Sediment | ~160 days (low bioavailability) | [1] |

| Aqueous Photolysis (pH 7) | 74 days | [6] |

| Hydrolysis (pH 9) | > 9 months (slight hydrolysis) | [6] |

While diquat is highly persistent in soil, its strong binding to soil particles renders it biologically inactive.[1] In the water column, diquat dissipates rapidly, primarily through adsorption to suspended particles and aquatic vegetation.[1] Microbial degradation and sunlight play roles in its breakdown in aquatic systems.[1]

Experimental Protocols

Standardized laboratory studies are essential for determining the environmental fate of pesticides. The following are summaries of key OECD (Organisation for Economic Co-operation and Development) and EPA (Environmental Protection Agency) guidelines relevant to assessing the groundwater contamination potential of diquat.

Soil Adsorption/Desorption: OECD 106 (Batch Equilibrium Method)

This method is used to determine the adsorption and desorption characteristics of a chemical in different soil types.

-

Objective: To determine the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

-

Principle: A known concentration of the test substance in an aqueous solution is equilibrated with a known weight of soil. The concentration of the test substance remaining in the solution is measured after a defined equilibration period.

-

Methodology:

-

Soil Selection: A minimum of five different soil types are typically used, covering a range of organic carbon content, clay content, and pH.

-

Preliminary Study (Tier 1): Determines the optimal soil-to-solution ratio, equilibration time, and checks for adsorption to the test vessel and substance stability.

-

Screening Test (Tier 2): Adsorption kinetics are studied at a single concentration to determine Kd and Koc.

-

Adsorption Isotherms (Tier 3): The influence of concentration on adsorption is determined by equilibrating the soil with a range of test substance concentrations.

-

Desorption: After the adsorption phase, the supernatant is replaced with a fresh solution without the test substance, and the amount of desorbed substance is measured over time.

-

Analysis: The concentration of the test substance in the aqueous phase is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

-

Aerobic and Anaerobic Transformation in Soil: OECD 307

This guideline is designed to evaluate the rate and pathway of biodegradation of a chemical in soil under both aerobic and anaerobic conditions.

-

Objective: To determine the degradation half-life (DT₅₀) and identify major transformation products.

-

Principle: The test substance, typically ¹⁴C-labeled, is applied to soil samples, which are then incubated under controlled aerobic or anaerobic conditions.

-

Methodology:

-

Test System: Soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in biometer flasks or flow-through systems.

-

Aerobic Conditions: A continuous stream of humidified air is passed through the system.

-

Anaerobic Conditions: After an initial aerobic phase to reduce oxygen, the system is maintained under an inert atmosphere (e.g., nitrogen).

-

Sampling: At various time intervals (typically up to 120 days), soil samples are taken and extracted.

-

Analysis: The parent compound and its transformation products in the soil extracts are quantified using techniques like HPLC with radiometric detection. Evolved ¹⁴CO₂ is trapped to measure mineralization.

-

Aerobic and Anaerobic Transformation in Aquatic Sediment Systems: OECD 308

This guideline assesses the transformation of a chemical in aquatic environments, considering both the water and sediment phases.

-

Objective: To determine the degradation rate and pathway in a water-sediment system.

-

Principle: The test substance is added to a system consisting of natural sediment and the overlying water, and its transformation is monitored over time under aerobic and anaerobic conditions.

-

Methodology:

-

Test System: Intact sediment cores with their overlying water are placed in incubation vessels.

-

Aerobic System: The water phase is kept aerobic by gentle aeration.

-

Anaerobic System: The entire system is maintained under an inert atmosphere.

-

Application: The test substance (usually ¹⁴C-labeled) is applied to the water phase.

-

Incubation: The systems are incubated in the dark at a controlled temperature for a period of up to 100 days.

-

Sampling and Analysis: At intervals, the water and sediment are separated and analyzed for the parent compound and transformation products. Mineralization is assessed by trapping evolved ¹⁴CO₂.

-

Analytical Methods for Diquat Detection in Water

Accurate and sensitive analytical methods are crucial for monitoring diquat in environmental samples.

EPA Method 549.2

This is a high-performance liquid chromatography (HPLC) method for the determination of diquat in drinking water.[7]

-

Principle: A water sample is passed through a C8 solid-phase extraction (SPE) cartridge in a reversed-phase, ion-pair mode to concentrate the analyte. The cartridge is then eluted with an acidic aqueous solvent.

-

Detection: The eluate is analyzed by HPLC with ultraviolet (UV) absorbance detection. A photodiode array detector can be used for confirmation.[7]

-

Key Considerations: Due to the ionic nature of diquat, glassware should be silanized to prevent adsorptive losses.[7]

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers higher sensitivity and selectivity for the analysis of diquat in water.

-

Principle: Similar to EPA 549.2, the method often involves an initial solid-phase extraction for sample cleanup and concentration. Chromatographic separation is achieved using HPLC.

-

Detection: The eluate from the HPLC is introduced into a tandem mass spectrometer. Diquat is identified and quantified based on its specific precursor and product ion transitions.

-

Advantages: This method provides very low detection limits (in the ng/L range) and high confidence in compound identification, even in complex matrices.[8]

Visualizations

The following diagrams illustrate key concepts related to the potential for groundwater contamination by this compound.

References

- 1. EXTOXNET PIP - DIQUAT DIBROMIDE [extoxnet.orst.edu]

- 2. Diquat Dibromide | C12H12Br2N2 | CID 6794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 6. cdpr.ca.gov [cdpr.ca.gov]

- 7. epa.gov [epa.gov]

- 8. assets.fishersci.com [assets.fishersci.com]

Understanding the Chemical Properties of Diquat for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diquat (B7796111) (1,1'-ethylene-2,2'-bipyridyldiylium dibromide) is a fast-acting, non-selective contact herbicide and desiccant.[1][2] Its potent biological activity, primarily mediated by the generation of reactive oxygen species (ROS), has made it a valuable tool in various research applications, particularly in the fields of toxicology, neurobiology, and studies of oxidative stress. This technical guide provides an in-depth overview of the chemical properties of diquat, its mechanism of action, and detailed protocols for its use in research settings.

Core Chemical Properties of Diquat

Diquat is a quaternary ammonium (B1175870) compound, typically available as a dibromide salt.[3][4] The cationic nature of the diquat molecule is central to its chemical behavior and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of diquat dibromide is presented in Table 1. This data is essential for the preparation of stock solutions, understanding its environmental fate, and designing relevant experimental conditions.

| Property | Value | References |

| Chemical Formula | C₁₂H₁₂Br₂N₂ | [5] |

| Molecular Weight | 344.04 g/mol | [5] |

| Appearance | Colorless to yellow crystalline solid | [1][5] |

| Melting Point | Decomposes above 300 °C | [1] |

| Water Solubility | 700 g/L at 20 °C | [1] |

| Solubility in Organic Solvents | Slightly soluble in alcohols and hydroxylic solvents; practically insoluble in nonpolar organic solvents. | [1][6] |

| Vapor Pressure | < 1 x 10⁻⁵ mmHg at 20 °C | [1] |

| Density | 1.22 - 1.27 g/cm³ at 20 °C | [5] |

| log Kow (Octanol-Water Partition Coefficient) | -4.60 | [5] |

| Redox Potential | -349 mV | [7] |

Reactivity and Redox Cycling

The primary mechanism of diquat's biological activity is its ability to undergo redox cycling.[8] In the presence of reducing agents, such as NADPH-cytochrome P450 reductase, the diquat dication (DQ²⁺) accepts an electron to form a stable radical cation (DQ⁺•).[2][8] This radical then readily donates the electron to molecular oxygen (O₂) to generate a superoxide (B77818) radical (O₂⁻•), regenerating the parent dication. This futile cycle leads to the continuous production of ROS, overwhelming cellular antioxidant defenses and causing significant oxidative damage to lipids, proteins, and DNA.

Research Applications and Key Signaling Pathways

Diquat's ability to induce robust oxidative stress makes it a valuable tool for studying cellular responses to such insults. Key research areas include neurodegenerative diseases, toxicology, and the study of cellular defense mechanisms. Diquat has been shown to impact several critical signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling

Exposure to diquat activates the MAPK signaling pathway, a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[9][10] Studies have shown that diquat-induced oxidative stress leads to the phosphorylation and activation of MAPK family members such as p38, ERK1/2, and JNK.[7]

Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Diquat-induced ROS production leads to the activation of Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous antioxidant and cytoprotective genes.[11][12][13]

Apoptosis and Mitochondrial Dysfunction

Diquat is a potent inducer of apoptosis, or programmed cell death.[14] The excessive oxidative stress caused by diquat leads to mitochondrial dysfunction, characterized by decreased mitochondrial membrane potential, impaired ATP synthesis, and the release of pro-apoptotic factors like cytochrome c.[15] This triggers the activation of caspase cascades, ultimately leading to cell death.[15]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide outlines for key experiments involving diquat.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCF-DA) to measure intracellular ROS levels.

Materials:

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Diquat dibromide

-

H₂DCF-DA stock solution (e.g., 10 mM in DMSO)

-

Hydrogen peroxide (H₂O₂) as a positive control

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Load the cells with 10 µM H₂DCF-DA in serum-free medium for 30-45 minutes at 37°C.[16]

-

Wash the cells twice with warm PBS to remove excess probe.

-

Add fresh culture medium containing various concentrations of diquat (and a positive control, e.g., 0.5 mM H₂O₂) to the wells.[16]

-

Incubate for the desired time period (e.g., 24 hours).[16]

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm using a microplate reader.[16]

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.

Materials:

-

Cell culture medium

-

Diquat dibromide

-

TMRE stock solution (e.g., 1 mM in DMSO)

-